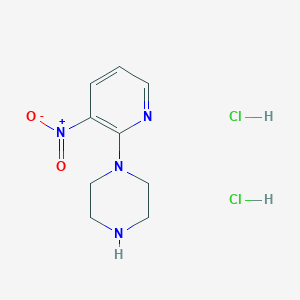
1-(3-Nitropyridin-2-yl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitropyridin-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H12N4O2. It is a derivative of piperazine, a versatile chemical structure used in various applications, including pharmaceuticals and research. This compound is characterized by the presence of a nitro group (-NO2) attached to the pyridine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitropyridin-2-yl)piperazine dihydrochloride can be synthesized through several synthetic routes. One common method involves the nitration of 2-pyridinamine followed by the reaction with piperazine under acidic conditions. The reaction typically requires a nitration agent such as nitric acid and sulfuric acid, and the process is conducted at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitropyridin-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitro group and the piperazine ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the nitro group to a nitroso or nitrate group.
Reduction: Reducing agents like iron powder or hydrogen gas can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring, often using alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or nitrate esters.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated piperazine derivatives.
Scientific Research Applications
1-(3-Nitropyridin-2-yl)piperazine dihydrochloride has various scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study biological systems and processes. In medicine, it has potential applications in drug development, particularly as a precursor for pharmaceuticals targeting various diseases. In industry, it is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-(3-Nitropyridin-2-yl)piperazine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The nitro group and the piperazine ring play crucial roles in these interactions, influencing the compound's binding affinity and biological activity. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in drug development or chemical synthesis.
Comparison with Similar Compounds
1-(3-Nitropyridin-2-yl)piperazine dihydrochloride can be compared with other similar compounds, such as 1-(3-chloropyridin-2-yl)piperazine dihydrochloride and 1-(6-nitropyridin-3-yl)piperazine. These compounds share structural similarities but differ in the position and type of substituents on the pyridine ring, leading to variations in their chemical properties and reactivity. The uniqueness of this compound lies in its specific arrangement of functional groups, which influences its applications and behavior in chemical reactions.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, from drug development to chemical synthesis. Understanding its properties, preparation methods, and applications can help researchers and industry professionals harness its full potential.
Properties
IUPAC Name |
1-(3-nitropyridin-2-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2.2ClH/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12;;/h1-3,10H,4-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZYDDYTWLEZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-].Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














